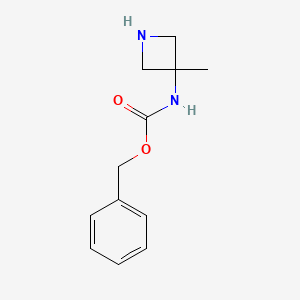

3-(N-Cbz-amino)-3-méthylazétidine

Vue d'ensemble

Description

“3-(N-Cbz-amino)-3-methylazetidine” is a compound that involves N-Cbz-protected amines . N-Cbz-protected amines are commonly used in organic synthetic processes . They are easily synthesized from various amines using many methods .

Synthesis Analysis

A facile one-pot synthesis of amides from N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . Using this reaction protocol, a variety of N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .

Chemical Reactions Analysis

N-Cbz-protected amines are commonly used in the synthesis of amides . They can react with various aryl amines in the presence of methanesulfonyl chloride and N-methylimidazole in dichloromethane to give the corresponding arylamides in high yields without racemization under mild conditions .

Applications De Recherche Scientifique

Synthèse de molécules bioactives

3-(N-Cbz-amino)-3-méthylazétidine : est utilisé dans la synthèse de molécules bioactives, en particulier celles contenant des liaisons amides. Le groupe Cbz (carbobenzyloxy) protège la fonctionnalité amine pendant le processus de synthèse, permettant des réactions sélectives de se produire ailleurs dans la molécule. Ceci est crucial dans le développement de produits pharmaceutiques et de composés biologiquement actifs .

Réactions de couplage peptidique

Dans la synthèse peptidique, le groupe Cbz est souvent utilisé pour protéger le groupe amino des acides aminés. L'acide aminé protégé peut ensuite être utilisé dans des réactions de couplage peptidique sans risque d'auto-polymérisation ou de réactions secondaires indésirables. Une fois la chaîne peptidique assemblée, le groupe Cbz peut être éliminé dans des conditions douces d'hydrogénolyse .

Formation de liaison amide

Le composé est essentiel à la formation de liaisons amides dans une réaction à un seul pot. Cette méthode est très efficace pour la synthèse d'amides et offre une approche prometteuse pour une amidation facile, qui est une étape fondamentale dans la production de nombreux médicaments et substances biochimiques .

Synthèse à grande échelle d'acides aminés

Une procédure améliorée à grande échelle utilise This compound pour la préparation d'acides aminés protégés par le N-Cbz. Cette méthode est évolutive et maintient le pH approprié pendant la réaction, ce qui la rend adaptée aux applications industrielles, telles que la synthèse du Zofénopril, un inhibiteur de l'ECA .

Synthèse organique avancée

L'amine protégée est un intermédiaire clé dans les synthèses organiques en plusieurs étapes. Elle permet d'introduire des fonctionnalités amines dans des molécules complexes sans réactions secondaires indésirables, ce qui améliore ainsi l'efficacité et le rendement des processus synthétiques .

Recherche en chimie médicinale

En chimie médicinale, This compound est utilisé pour introduire des groupes amines dans les molécules de médicaments sous une forme protégée. Cela permet d'explorer les relations structure-activité en modifiant systématiquement la structure moléculaire afin d'optimiser l'activité biologique et les propriétés des médicaments .

Mécanisme D'action

Target of Action

It is known that n-cbz protected amines are commonly used in organic synthesis . They are often employed with protecting groups to reduce the production of undesired side products .

Mode of Action

The mode of action of 3-(N-Cbz-amino)-3-methylazetidine involves its use as a protecting group in the synthesis of amides . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Biochemical Pathways

The biochemical pathways affected by 3-(N-Cbz-amino)-3-methylazetidine are primarily those involved in the synthesis of amides . Amide structures are frequently found in many natural products and biologically active compounds, including anticancer agents, antibiotics, anesthetics, and enzyme inhibitors .

Result of Action

The result of the action of 3-(N-Cbz-amino)-3-methylazetidine is the efficient conversion of N-Cbz-protected aliphatic amines and aryl amines to amides with high yields . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Analyse Biochimique

Biochemical Properties

3-(N-Cbz-amino)-3-methylazetidine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used as a substrate for amidation reactions, where it reacts with carboxylic acids to form amides . The nature of these interactions often involves the formation of stable intermediates, which facilitate the synthesis of complex molecules. Additionally, 3-(N-Cbz-amino)-3-methylazetidine can interact with proteases that cleave the Cbz protecting group, thereby releasing the free amino group for further reactions .

Cellular Effects

The effects of 3-(N-Cbz-amino)-3-methylazetidine on various types of cells and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that 3-(N-Cbz-amino)-3-methylazetidine can affect the expression of genes involved in amino acid metabolism and protein synthesis . This modulation can lead to changes in cellular growth and differentiation, highlighting the compound’s potential in therapeutic applications.

Molecular Mechanism

At the molecular level, 3-(N-Cbz-amino)-3-methylazetidine exerts its effects through specific binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, it can inhibit enzymes involved in the degradation of peptides, thereby enhancing the stability of peptide-based drugs . Additionally, 3-(N-Cbz-amino)-3-methylazetidine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(N-Cbz-amino)-3-methylazetidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(N-Cbz-amino)-3-methylazetidine is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and potential side effects on cellular processes.

Dosage Effects in Animal Models

The effects of 3-(N-Cbz-amino)-3-methylazetidine vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote growth. At high doses, it may exhibit toxic or adverse effects, such as cellular apoptosis or necrosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing harm to the organism.

Metabolic Pathways

3-(N-Cbz-amino)-3-methylazetidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by enzymes that cleave the Cbz protecting group, releasing the free amino group for further reactions . This metabolic process can affect the levels of metabolites and influence metabolic flux within the cell.

Transport and Distribution

The transport and distribution of 3-(N-Cbz-amino)-3-methylazetidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation can impact its activity and function, influencing the overall cellular response.

Subcellular Localization

The subcellular localization of 3-(N-Cbz-amino)-3-methylazetidine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its efficacy in biochemical reactions and therapeutic applications.

Propriétés

IUPAC Name |

benzyl N-(3-methylazetidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-12(8-13-9-12)14-11(15)16-7-10-5-3-2-4-6-10/h2-6,13H,7-9H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSJEUANCQDUJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

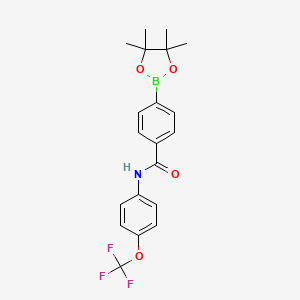

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

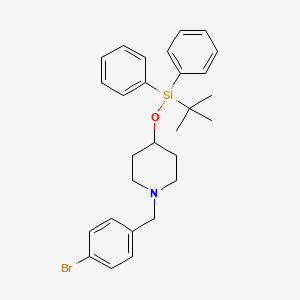

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1446143.png)